

Spectroscopic Profile of 3-Bromo-2-methylbenzo[b]thiophene: A Technical Guide

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Compound of Interest

Compound Name:	3-Bromo-2-methylbenzo[b]thiophene
Cat. No.:	B082513

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **3-Bromo-2-methylbenzo[b]thiophene**, a molecule of interest in organic synthesis and medicinal chemistry. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for its synthesis and analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for **3-Bromo-2-methylbenzo[b]thiophene**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
7.70-7.75	m	2H	Aromatic Protons
7.30-7.44	m	2H	Aromatic Protons
2.56	s	3H	$-\text{CH}_3$

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~14.5	-CH ₃
~115.3	C3
~122.5	C7
~124.4	C4
~124.7	C5
~125.1	C6
~136.8	C3a
~139.8	C2
~140.2	C7a

Note: The ^{13}C NMR data is predicted based on analogous structures and requires experimental verification.

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm $^{-1}$)	Intensity	Assignment
~3060	Weak-Medium	Aromatic C-H Stretch
~2920	Weak	Aliphatic C-H Stretch
~1580-1600	Medium	C=C Aromatic Ring Stretch
~1450	Medium	C-H Bend (CH ₃)
~1200	Medium-Strong	C-Br Stretch
~750	Strong	C-H Out-of-plane Bend (ortho-disubstituted benzene)

Note: The IR data is predicted based on characteristic functional group frequencies and requires experimental verification.

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Relative Intensity	Assignment
226/228	High	[M] ⁺ (Molecular Ion Peak, bromine isotopes)
147	Medium	[M - Br] ⁺
115	Medium	[C ₉ H ₇] ⁺

Note: The MS data is predicted based on expected fragmentation patterns and requires experimental verification.

Experimental Protocols

A reliable method for the synthesis of **3-Bromo-2-methylbenzo[b]thiophene** is the regioselective bromination of 2-methylbenzo[b]thiophene using N-Bromosuccinimide (NBS).

Synthesis of **3-Bromo-2-methylbenzo[b]thiophene**

- Materials:

- 2-Methylbenzo[b]thiophene
- N-Bromosuccinimide (NBS)
- Acetonitrile
- Dichloromethane
- Anhydrous sodium sulfate
- Water

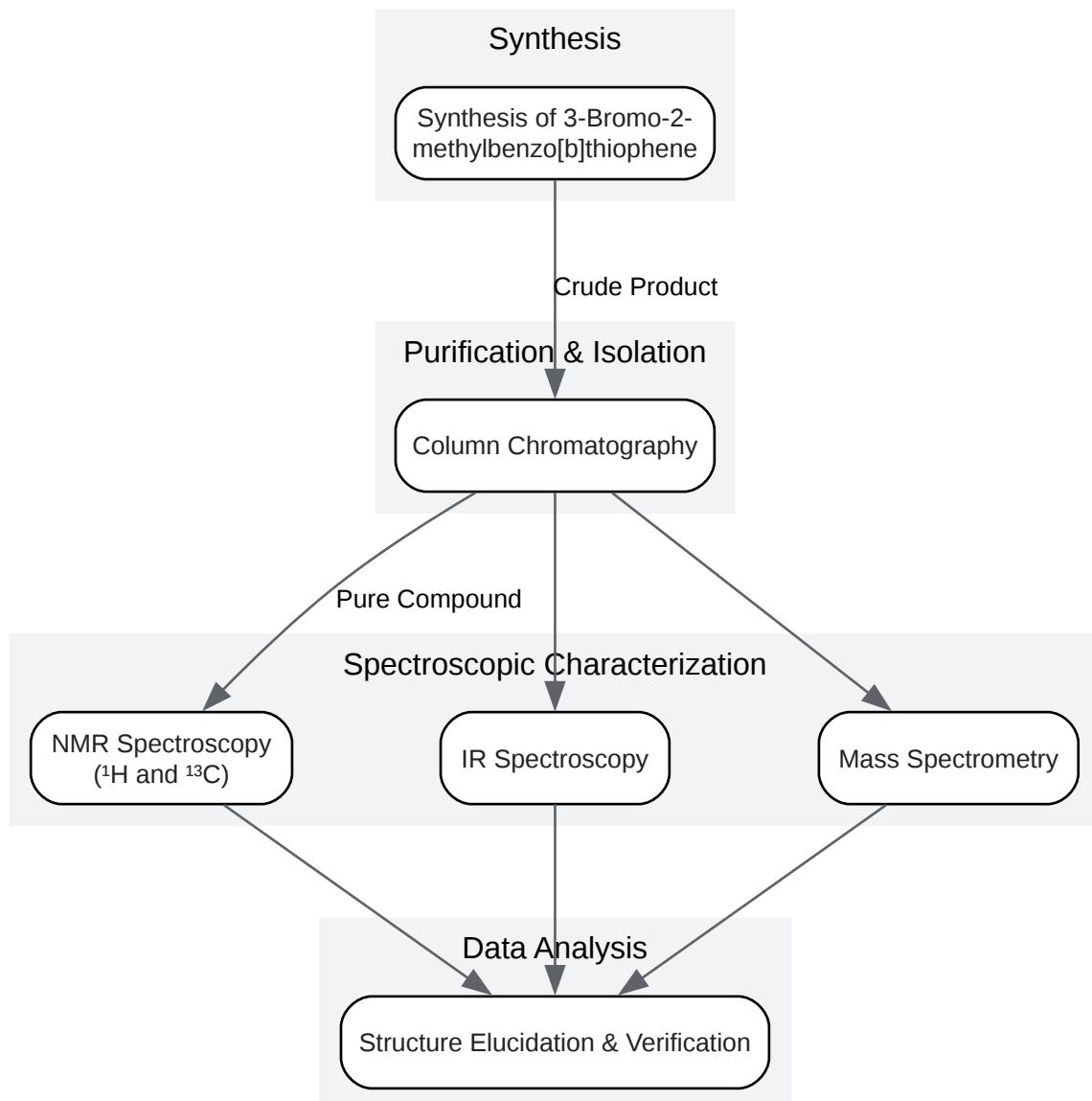
- Procedure:

- A solution of 2-methylbenzo[b]thiophene (500 mg, 3.4 mmol) in acetonitrile (5 mL) is stirred under a nitrogen atmosphere at 0 °C.
- NBS (630 mg, 3.5 mmol) is then added to the solution.
- The ice bath is removed, and the mixture is stirred at room temperature for 30 minutes.
- The reaction is quenched with water and extracted with dichloromethane.
- The organic layer is dried over anhydrous sodium sulfate and filtered.
- The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography (eluent: hexane) to yield **3-bromo-2-methylbenzo[b]thiophene** as a white solid (759 mg, 99% yield).[\[1\]](#)

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of the synthesized compound.

Spectroscopic Analysis Workflow

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Caption: General workflow for the synthesis and spectroscopic characterization of **3-Bromo-2-methylbenzo[b]thiophene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: ^1H NMR spectra can be recorded on a 270 MHz spectrometer.
- Sample Preparation: The sample is dissolved in deuterated chloroform (CDCl_3).

- Data Acquisition: Standard pulse sequences are used to acquire ^1H and ^{13}C NMR spectra. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
- Sample Preparation: The spectrum can be obtained from a thin film of the compound on a suitable salt plate (e.g., NaCl or KBr) or by preparing a KBr pellet.
- Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

- Instrumentation: An electron ionization (EI) mass spectrometer is typically used.
- Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).
- Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.

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References

- 1. [spectrabase.com](https://www.spectrabase.com) [spectrabase.com]
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